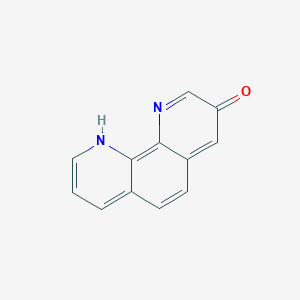

1,10-Phenanthrolin-3(10H)-one

説明

1,10-Phenanthrolin-3(10H)-one is a heterocyclic compound derived from 1,10-phenanthroline, featuring a ketone group at position 2. This structural modification introduces distinct electronic and steric properties compared to its parent compound. Phenanthroline derivatives are widely recognized for their role as bidentate ligands in coordination chemistry due to their nitrogen donor atoms. The ketone group in 1,10-Phenanthrolin-3(10H)-one may alter metal-binding affinity, solubility, and intermolecular interactions (e.g., π-π stacking) compared to unmodified 1,10-phenanthroline .

特性

CAS番号 |

103859-70-7 |

|---|---|

分子式 |

C12H8N2O |

分子量 |

196.20 g/mol |

IUPAC名 |

10H-1,10-phenanthrolin-3-one |

InChI |

InChI=1S/C12H8N2O/c15-10-6-9-4-3-8-2-1-5-13-11(8)12(9)14-7-10/h1-7,13H |

InChIキー |

POKFHZQWLAZRBU-UHFFFAOYSA-N |

正規SMILES |

C1=CNC2=C3C(=CC(=O)C=N3)C=CC2=C1 |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Differences

1,10-Phenanthroline

- Structure: A planar, bidentate ligand with two nitrogen donors.

- Key Properties : Strong chelating ability for transition metals (e.g., Co, Fe), π-π interactions for crystal packing, and solubility in aqueous acidic conditions (e.g., 0.1% w/v solution with HCl·H₂O) .

- Applications : Used in analytical chemistry (e.g., iron quantification via colorimetric assays), catalysis, and supramolecular assemblies .

1,10-Phenanthrolin-3(10H)-one

- Key Properties: The ketone may weaken metal coordination compared to 1,10-phenanthroline but introduce hydrogen-bonding or tautomerism capabilities. Limited solubility data, though derivatives like 2-Chloroacridin-9(10H)-one (see Table 1) suggest ketone-containing heterocycles may exhibit fluorescence .

- Applications: Potential use in asymmetric catalysis or as a fluorescent probe, pending further study.

Acridinone Derivatives (e.g., 2-Chloroacridin-9(10H)-one)

- Structure : A tricyclic aromatic system with a ketone at position 9 and a chloro substituent at position 2.

- Key Properties : Fluorescence for biological tracking, bioactivity in drug development (e.g., anticancer agents), and stability in pharmaceutical formulations .

- Applications : Fluorescent labeling, DNA intercalation studies, and drug precursors .

Benzothiazinone Derivatives (e.g., 6-methyl-3-isopropyl-1,2-benzothiazin-4(3H)-one)

- Structure : A bicyclic system with sulfonamide and ketone groups.

- Key Properties : Anti-inflammatory activity (e.g., 61.7% inhibition at 5 mg/kg) and reduced gastrointestinal toxicity compared to piroxicam. Substituents at position 3 significantly influence potency .

- Applications: Development of safer non-steroidal anti-inflammatory drugs (NSAIDs) .

Comparative Data Table

Research Findings and Functional Insights

- Coordination Chemistry : The asymmetric coordination observed in Co(III)-phenanthroline complexes suggests that 1,10-Phenanthrolin-3(10H)-one may form less stable but more geometrically diverse metal complexes due to steric/electronic effects of the ketone .

- Pharmacological Activity: While benzothiazinones demonstrate substituent-dependent anti-inflammatory effects, 1,10-Phenanthrolin-3(10H)-one’s ketone could similarly modulate bioactivity if used in drug design .

- Fluorescence: Acridinones like 2-Chloroacridin-9(10H)-one exhibit strong fluorescence, implying that 1,10-Phenanthrolin-3(10H)-one might share this trait if conjugated appropriately .

Q & A

Advanced Research Question

- Ligand modification : Substituents (e.g., –NO₂, –CH₃) alter electron density, impacting redox activity. For example, Co(III) complexes with perfluorobenzoic acid show enhanced catalytic stability .

- Structural analysis : X-ray data (e.g., bond angles <5° deviation from ideal geometry) guide steric and electronic tuning .

- Kinetic studies : Rate constants () are measured via stopped-flow techniques under inert atmospheres to prevent oxidation .

How are contradictions between spectroscopic and crystallographic data resolved for this compound?

Advanced Research Question

- Multi-technique validation : Discrepancies in bond lengths (e.g., C–N: 1.33 Å vs. 1.35 Å) are addressed by cross-referencing XRD with DFT calculations .

- Error analysis : Crystallographic -factors >5% necessitate re-refinement, while broad NMR peaks may indicate dynamic equilibria (e.g., tautomerism) .

- Temperature-dependent studies : Phase transitions or solvent effects are identified via variable-temperature XRD .

What safety protocols are critical when handling 1,10-Phenanthrolin-3(10H)-one?

Basic Research Question

- PPE requirements : Nitrile gloves, lab coats, and sealed goggles to prevent dermal/ocular exposure .

- Waste disposal : Classify as hazardous (UN2811) and neutralize with 10% NaOH before incineration .

- Acute toxicity management : Administer activated charcoal (1 g/kg) for accidental ingestion, followed by hepatic function monitoring .

How does 1,10-Phenanthrolin-3(10H)-one interact with DNA in mechanistic studies?

Advanced Research Question

- Binding modes : Intercalation is confirmed via hypochromism (>35% reduction in UV absorbance) and viscosity increases .

- Synergistic effects : Co-administration with cisplatin enhances DNA cross-linking, quantified via comet assays .

- Thermodynamic profiling : and values from isothermal titration calorimetry (ITC) distinguish intercalation from groove binding .

What computational approaches predict the bioactivity of derivatives?

Advanced Research Question

- Molecular docking : AutoDock Vina evaluates binding affinities (e.g., ∆G < -8 kcal/mol for kinase inhibition) .

- QSAR modeling : Hammett constants () correlate substituent effects with IC₅₀ values in cytotoxicity assays .

- ADMET prediction : SwissADME screens for Lipinski rule compliance (e.g., logP <5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。